Increased Lipophilicity (XLogP3) Relative to the Des-Methyl and N-Unsubstituted Analogs
The target compound possesses an XLogP3 of 2.6, which is 0.4 log units higher than the des-methyl analog 1-(cyclobutylmethyl)-1H-1,3-benzodiazole-4-carboxylic acid (XLogP3 = 2.2) [1] and 1.3 log units higher than the N-unsubstituted 2-methyl-1H-1,3-benzodiazole-4-carboxylic acid (XLogP3 = 1.3) [2]. This quantitative difference reflects the additive hydrophobic contribution of the 2-methyl and N1-cyclobutylmethyl substituents acting in concert, as all values are computed by the same XLogP3 algorithm (PubChem 2021.05.07 release).
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | Des-methyl analog: XLogP3 = 2.2; N-unsubstituted analog: XLogP3 = 1.3 |
| Quantified Difference | ΔXLogP3 = 0.4 vs des-methyl; ΔXLogP3 = 1.3 vs N-unsubstituted |
| Conditions | Computed by XLogP3 3.0 algorithm as implemented in PubChem release 2021.05.07 |
Why This Matters
Higher lipophilicity within the typical drug-like range (XLogP3 1–3) can enhance passive membrane permeability and oral absorption potential, making this compound a preferred choice for phenotypic or cell-based screening cascades where intracellular target engagement is required.
- [1] PubChem CID 115543038. 1-(cyclobutylmethyl)-1H-1,3-benzodiazole-4-carboxylic acid. XLogP3 = 2.2. National Library of Medicine, 2025. View Source
- [2] PubChem CID 10607360. 2-methyl-1H-1,3-benzodiazole-4-carboxylic acid. XLogP3 = 1.3. National Library of Medicine, 2025. View Source
